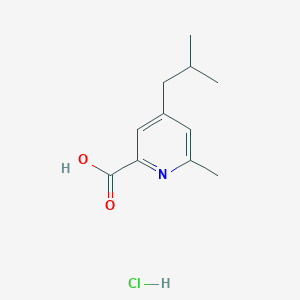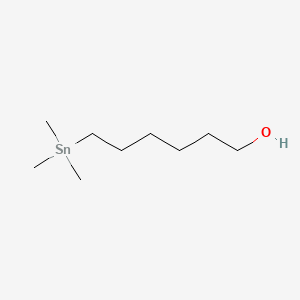
Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of benzenepropanoic acid, featuring an acetyloxy group at the 4-position and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 4-(acetyloxy)-, methyl ester typically involves the esterification of benzenepropanoic acid derivatives. One common method is the reaction of 4-hydroxybenzenepropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetyloxy derivative. This intermediate is then esterified using methanol and a strong acid catalyst like hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
化学反応の分析
Types of Reactions: Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzenepropanoic acid derivatives.
科学的研究の応用
Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of benzenepropanoic acid, 4-(acetyloxy)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The ester group can also be hydrolyzed to produce the corresponding alcohol and acid, which can further interact with cellular components .
類似化合物との比較
Benzenepropanoic acid, methyl ester: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Benzenepropanoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of an acetyloxy group, leading to different chemical properties and reactivity.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Features bulky tert-butyl groups, affecting its steric and electronic properties.
特性
CAS番号 |
54965-55-8 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
methyl 3-(4-acetyloxyphenyl)propanoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-11-6-3-10(4-7-11)5-8-12(14)15-2/h3-4,6-7H,5,8H2,1-2H3 |
InChIキー |
UOCVMKKUMXGHFF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)






![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)


